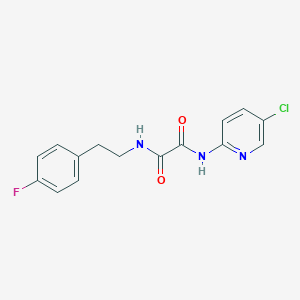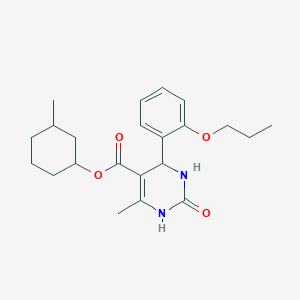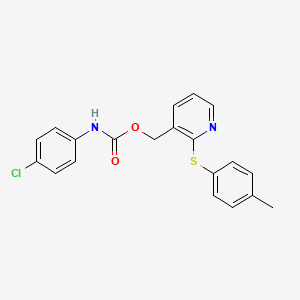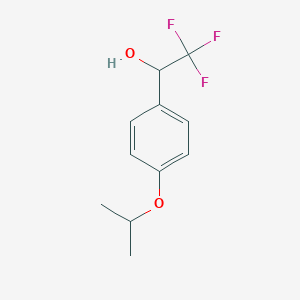
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide, commonly referred to as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a member of the oxalamide family, which is known for its diverse range of biological activities, including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
CPOP has been extensively studied for its potential applications in various fields, including drug discovery, bioimaging, and material science. In drug discovery, CPOP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process. In bioimaging, CPOP has been used as a fluorescent probe for imaging live cells and tissues due to its high photostability and low cytotoxicity. In material science, CPOP has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks.
作用機序
The mechanism of action of CPOP is not fully understood, but it is believed to act by inhibiting various cellular processes, including DNA replication and protein synthesis. CPOP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the influenza virus replication process by inhibiting the viral polymerase activity.
Biochemical and Physiological Effects:
CPOP has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes, including DNA polymerase and viral polymerase. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against the influenza virus.
実験室実験の利点と制限
One of the advantages of using CPOP in lab experiments is its high purity and stability, which makes it suitable for various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CPOP is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of CPOP. One potential direction is to further investigate its antitumor and antiviral activities and optimize its structure for increased potency and selectivity. Another direction is to explore its potential applications in material science, particularly in the synthesis of functionalized polymers and metal-organic frameworks. Additionally, the use of CPOP as a fluorescent probe for bioimaging could be further explored for its potential in diagnostic and therapeutic applications.
合成法
The synthesis of CPOP involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-fluorophenethylamine to form N-(5-chloropyridin-2-yl)-N-(4-fluorophenethyl)amine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide. The synthesis method of CPOP has been optimized to produce high yields and purity, making it suitable for various applications.
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-3-6-13(19-9-11)20-15(22)14(21)18-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSLUKHBTLWBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(4-fluorophenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)
![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)


![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)
![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)
![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2685343.png)
